5-Methoxythiazole-4-carboxylic acid 5-Methoxythiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18645325
InChI: InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H5NO3S
Molecular Weight: 159.17 g/mol

5-Methoxythiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18645325

Molecular Formula: C5H5NO3S

Molecular Weight: 159.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxythiazole-4-carboxylic acid -

Specification

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
IUPAC Name 5-methoxy-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8)
Standard InChI Key PUSSEKRQUMEIJQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=CS1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 5-methoxythiazole-4-carboxylic acid is C₅H₅NO₃S, with a molecular weight of 159.16 g/mol. Its IUPAC name is 5-methoxy-1,3-thiazole-4-carboxylic acid, and it adopts a planar thiazole ring system with substituents influencing electronic distribution and reactivity. The methoxy group at position 5 introduces electron-donating effects, while the carboxylic acid at position 4 enhances hydrogen-bonding capacity and acidity (pKa ≈ 2.1–2.5 for the carboxylic proton) .

Key Structural Features:

  • Thiazole core: Aromatic heterocycle with resonance stabilization.

  • Methoxy group (-OCH₃): Enhances lipophilicity and modulates electronic effects.

  • Carboxylic acid (-COOH): Provides sites for salt formation, esterification, or amide coupling.

Synthesis and Manufacturing

Synthetic Routes

While no dedicated synthesis for 5-methoxythiazole-4-carboxylic acid is documented, analogous thiazolecarboxylic acids are typically synthesized via:

  • Hantzsch Thiazole Synthesis:
    Condensation of α-haloketones with thioamides or thioureas. For example, reaction of 4-methoxy-2-bromoacetophenone with thiourea yields thiazole intermediates .

  • Carboxylic Acid Functionalization:
    Direct oxidation of 5-methoxythiazole-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate.

  • Ester Hydrolysis:
    Conversion of methyl 5-methoxythiazole-4-carboxylate to the carboxylic acid via alkaline hydrolysis (e.g., NaOH/EtOH) .

Physicochemical Properties

Experimental data for 5-methoxythiazole-4-carboxylic acid is sparse, but properties can be extrapolated from analogs like 4-methylthiazole-5-carboxylic acid (Table 1) .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular Weight159.16 g/mol
Melting Point185–190°C (decomp.)
LogP (Octanol-Water)0.85 ± 0.15
Solubility in Water1.2 mg/mL (25°C)
pKa (Carboxylic Acid)2.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

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